Quantifying the Synthetic Value: Enabling a Direct Route to Radioiodinated α-Synuclein Probes
The compound serves as a direct synthetic precursor to radioiodinated phenylbenzofuranone (PBF) derivatives, which are active candidates for α-synuclein imaging. In a comparative study, the 4-iodophenyl substitution is essential for generating the final [123/125I]IDPBF-2 probe, which demonstrated high binding affinity for recombinant α-syn aggregates. Use of a non-iodinated or differently substituted analog would prevent this direct late-stage functionalization, requiring a lengthier and potentially lower-yielding de novo synthesis [1].
| Evidence Dimension | Synthetic utility for radioiodinated probe generation |
|---|---|
| Target Compound Data | Direct precursor for [123/125I]IDPBF-2 synthesis; enables late-stage radioiodination at the 4-position of the phenyl ring. |
| Comparator Or Baseline | Non-iodinated analog (e.g., 3-phenyl-2-benzofuran-1(3H)-one): cannot undergo direct radioiodination; requires a different, more complex synthetic sequence involving early-stage halogen introduction. |
| Quantified Difference | Not directly quantified (step-count/yield comparison unavailable), but the target compound's structure eliminates the need for separate halogenation steps before radiolabeling. |
| Conditions | Synthesis of α-synuclein imaging probes as described in Akasaka et al., 2022. |
Why This Matters
For researchers developing targeted imaging agents, procuring this specific iodo-intermediate significantly streamlines the radiosynthesis, potentially saving weeks of synthetic effort and reducing the risk of failed labeling.
- [1] Akasaka, T., Watanabe, H., Kaide, S., Iikuni, S., Hasegawa, M., & Ono, M. (2022). Synthesis and evaluation of novel radioiodinated phenylbenzofuranone derivatives as α-synuclein imaging probes. Bioorganic & Medicinal Chemistry Letters, 64, 128679. View Source
